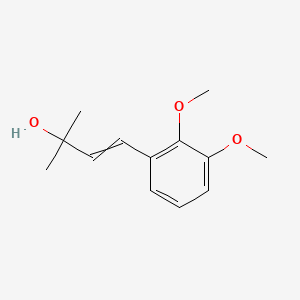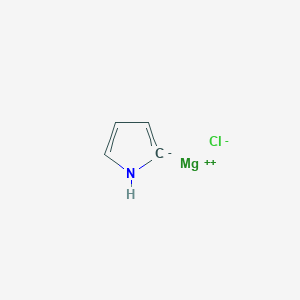
magnesium;1,2-dihydropyrrol-2-ide;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;1,2-dihydropyrrol-2-ide;chloride is a compound that combines magnesium, a vital element in many biological processes, with a derivative of pyrrole, a five-membered nitrogen-containing heterocyclic aromatic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of magnesium;1,2-dihydropyrrol-2-ide;chloride typically involves the reaction of magnesium chloride with 1,2-dihydropyrrole under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process involves:
- Dissolving magnesium chloride in a suitable solvent such as tetrahydrofuran (THF).
- Adding 1,2-dihydropyrrole to the solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes:
- Using high-purity reagents to minimize impurities.
- Employing continuous flow reactors to maintain optimal reaction conditions.
- Implementing purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;1,2-dihydropyrrol-2-ide;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of magnesium and pyrrole derivatives.
Reduction: It can be reduced using suitable reducing agents to form lower oxidation state products.
Substitution: The chloride ion can be substituted with other anions or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or silver nitrate (AgNO3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield magnesium oxide and pyrrole derivatives, while reduction can produce magnesium metal and reduced pyrrole compounds.
Applications De Recherche Scientifique
Magnesium;1,2-dihydropyrrol-2-ide;chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a magnesium supplement or in drug delivery systems.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of magnesium;1,2-dihydropyrrol-2-ide;chloride involves its interaction with molecular targets such as enzymes and receptors. Magnesium ions play a crucial role in stabilizing the structure of enzymes and facilitating catalytic activity. The pyrrole moiety can interact with biological molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium chloride: A common magnesium salt used in various applications, including as a supplement and in industrial processes.
1,2-dihydropyrrole: A precursor in the synthesis of various pyrrole derivatives with biological and industrial significance.
Magnesium oxide: Used in medicine as an antacid and in industry as a refractory material.
Uniqueness
Magnesium;1,2-dihydropyrrol-2-ide;chloride is unique due to its combination of magnesium and pyrrole, which imparts distinct chemical and biological properties. This compound offers a versatile platform for exploring new applications in various fields, leveraging the benefits of both magnesium and pyrrole derivatives.
Propriétés
Numéro CAS |
116751-23-6 |
|---|---|
Formule moléculaire |
C4H4ClMgN |
Poids moléculaire |
125.84 g/mol |
Nom IUPAC |
magnesium;1,2-dihydropyrrol-2-ide;chloride |
InChI |
InChI=1S/C4H4N.ClH.Mg/c1-2-4-5-3-1;;/h1-3,5H;1H;/q-1;;+2/p-1 |
Clé InChI |
DLGDRGOBGGAPQP-UHFFFAOYSA-M |
SMILES canonique |
C1=CN[C-]=C1.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


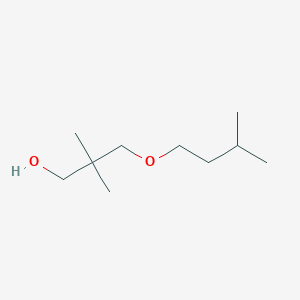
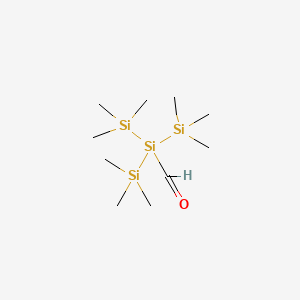
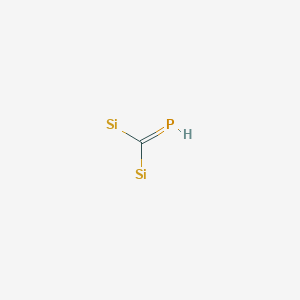
![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)
![6-[(Nonadecafluorononyl)oxy]hexanoic acid](/img/structure/B14297818.png)
![9-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5,5-dimethyl-4-oxodecanenitrile](/img/structure/B14297819.png)
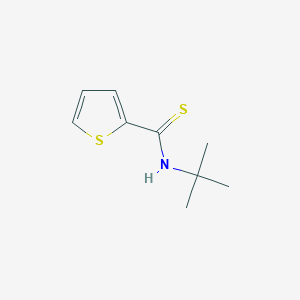
![Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14297828.png)
![2-[2,2-Di(benzenesulfonyl)ethyl]oxirane](/img/structure/B14297829.png)
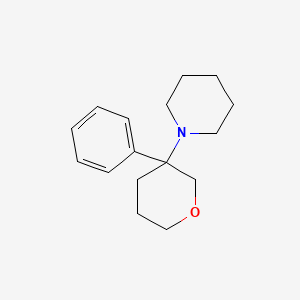
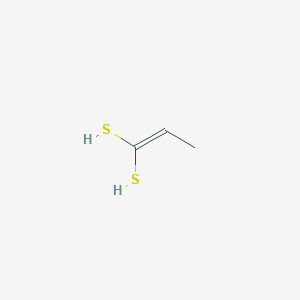
![7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14297834.png)
![3,3',3''-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile](/img/structure/B14297837.png)
